4-(3,7-Dimethyl-2-oxo-2h-chromen-4-yl)butanoic acid
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Overview
Description
4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with butanoic acid derivatives under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at 50°C . The reaction proceeds through alkylation, followed by purification using flash chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the production of dyes and perfumes due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and DNA gyrase, leading to its antimicrobial and anticancer effects . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitro-2-oxo-2H-chromen-4-yl)butanoic acid: Known for its anticonvulsant properties.
7-Hydroxy-4-methylcoumarin: Commonly used in the synthesis of other coumarin derivatives.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Utilized in bioorganic chemistry and molecular recognition studies.
Uniqueness
4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid stands out due to its unique combination of biological activities, including antimicrobial, antioxidant, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
CAS No. |
29207-20-3 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-(3,7-dimethyl-2-oxochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C15H16O4/c1-9-6-7-12-11(4-3-5-14(16)17)10(2)15(18)19-13(12)8-9/h6-8H,3-5H2,1-2H3,(H,16,17) |
InChI Key |
GRWNTSCXNLAJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C)CCCC(=O)O |
Origin of Product |
United States |
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